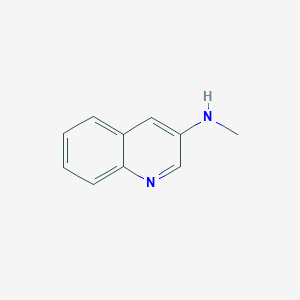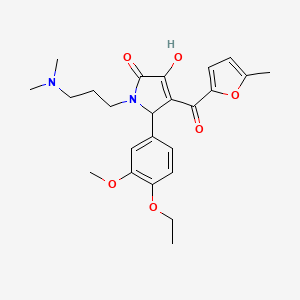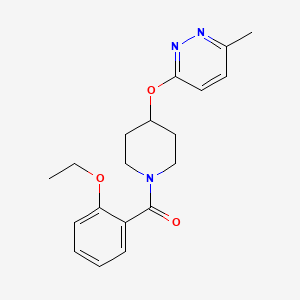
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (5-MAPT) is an organic compound and a derivative of 1,2,4-triazole. It is a heterocyclic aromatic compound with a broad range of applications in the field of organic chemistry. 5-MAPT is commonly used in the synthesis of a diverse range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, as well as in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Biosensing and Pathogen Detection
AMPT has been employed in the development of rapid and selective biosensing systems for detecting foodborne pathogens. For instance, researchers designed a portable bio-sensing platform using disposable bacterial-sensor chips. These chips consist of anti-Staphylococcus aureus antibodies immobilized on a matrix of AuNPs-Cu-MOF@SPE (screen-printed electrodes). The system allows for the 20-minute analysis of food and water samples contaminated with S. aureus . The high sensitivity, wide dynamic range, and selectivity of this platform make it valuable for food safety monitoring.
Organic Synthesis and Medicinal Chemistry
AMPT serves as a building block for further organic synthesis. Its unique structure, which includes a five-membered heterocyclic furan ring, makes it versatile for constructing more complex molecules. Researchers have explored its potential applications in pharmaceutical testing. By incorporating AMPT into drug candidates, scientists can explore its effects on biological targets and optimize drug properties.
Supramolecular Chemistry and Chirality
Chirality—the property of asymmetry in molecules—plays a crucial role in supramolecular chemistry. Researchers investigate how chiral monomers, like AMPT, transfer their chirality to complex supramolecular architectures. Understanding this mechanism is essential for designing functional materials, sensors, and catalysts . AMPT’s chiral properties contribute to this field.
Biological Activity and Drug Design
AMPT’s structural features make it an interesting scaffold for designing bioactive compounds. Researchers can modify its substituents to enhance specific interactions with biological targets. By understanding its binding modes and biological effects, they can develop AMPT derivatives with potential therapeutic applications.
Magar, H. S., Hemdan, B. A., Rashdan, H. R. M., & Hassan, R. Y. A. (2024). Rapid and Selective Detection of Foodborne Pathogens Using a Disposable Bio-sensing System Designed by Stepwise Antibody Immobilization on AuNPs@Cu-MOF NanocompositeJournal of Analysis and Testing, 2024. Molecule: Methyl 5-(4-aminophenyl)furan-2-carboxylate. Available at: link Introduction to Chirality in Supramolecular Chemistry. Molecules, 29(2), 472. Available at: link
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-15(11-7-9-12(16)10-8-11)17-14(20)19(18-15)13-5-3-2-4-6-13/h2-10,18H,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXPXDNFYKSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

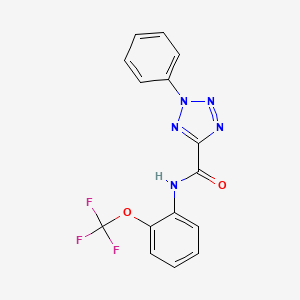
![4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2821519.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)
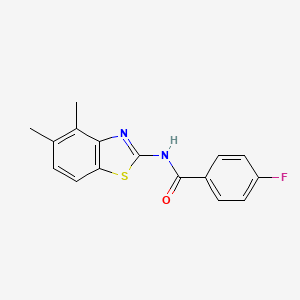
![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)
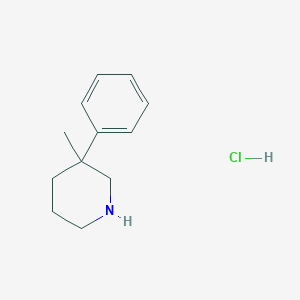
![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)

